molecular formula C9H5N3O B095590 1-Oxidoquinoxalin-1-ium-2-carbonitrile CAS No. 18457-81-3

1-Oxidoquinoxalin-1-ium-2-carbonitrile

Cat. No. B095590
CAS RN: 18457-81-3
M. Wt: 171.16 g/mol
InChI Key: RLAXSDFNUXEJAZ-UHFFFAOYSA-N
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Description

1-Oxidoquinoxalin-1-ium-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties.

Scientific Research Applications

1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties. In recent years, there has been a growing interest in the potential use of this compound as a pharmacological agent. Researchers have been investigating the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the treatment of various diseases, including cancer and viral infections.

Mechanism Of Action

The mechanism of action of 1-Oxidoquinoxalin-1-ium-2-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 1-Oxidoquinoxalin-1-ium-2-carbonitrile exhibits various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and scavenge free radicals. Additionally, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to have a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Oxidoquinoxalin-1-ium-2-carbonitrile in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain pure samples of 1-Oxidoquinoxalin-1-ium-2-carbonitrile, and its stability may be affected by certain environmental conditions.

Future Directions

There are several future directions for research involving 1-Oxidoquinoxalin-1-ium-2-carbonitrile. One area of interest is the development of new synthetic methods for producing this compound. Additionally, researchers are exploring the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in combination with other pharmacological agents to enhance its therapeutic potential. Another area of interest is the investigation of the mechanism of action of this compound in order to better understand its biological effects. Finally, researchers are exploring the potential use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-Oxidoquinoxalin-1-ium-2-carbonitrile can be synthesized through a multistep process involving the reaction of quinoxaline with various reagents. One of the most common methods for synthesizing this compound involves the reaction of quinoxaline with cyanogen bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of quinoxaline with cyanogen chloride, followed by oxidation with sodium hypochlorite.

properties

CAS RN

18457-81-3

Product Name

1-Oxidoquinoxalin-1-ium-2-carbonitrile

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

1-oxidoquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H

InChI Key

RLAXSDFNUXEJAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N

Origin of Product

United States

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